![molecular formula C6H12N2S2 B046062 Methyl piperazine-1-carbodithioate CAS No. 111277-66-8](/img/structure/B46062.png)
Methyl piperazine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl piperazine-1-carbodithioate (MPC) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPC is a carbodithioate derivative that is widely used in chemical and biological research due to its unique properties. In
Wirkmechanismus
Methyl piperazine-1-carbodithioate is a carbodithioate derivative that has a unique mechanism of action. It has been shown to act as a thiol-disulfide exchange reagent, which makes it useful in various biological applications. Methyl piperazine-1-carbodithioate can react with thiol groups on proteins and enzymes, leading to the formation of disulfide bonds. This reaction can lead to changes in protein structure and function, which can be useful in various scientific applications.
Biochemical and Physiological Effects:
Methyl piperazine-1-carbodithioate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis. Additionally, Methyl piperazine-1-carbodithioate has been shown to have antioxidant properties, which can be useful in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl piperazine-1-carbodithioate in lab experiments is its unique mechanism of action. It can be used to modify proteins and enzymes in a specific and controlled manner, which can be useful in various scientific applications. Additionally, Methyl piperazine-1-carbodithioate is relatively easy to synthesize and purify, which makes it a cost-effective reagent for research. However, one of the limitations of using Methyl piperazine-1-carbodithioate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Methyl piperazine-1-carbodithioate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Methyl piperazine-1-carbodithioate has been shown to have antioxidant and anticancer properties, which makes it a promising candidate for drug development. Additionally, Methyl piperazine-1-carbodithioate can be used in the development of new materials such as polymers and nanoparticles. The unique properties of Methyl piperazine-1-carbodithioate make it a useful reagent for the synthesis of these materials. Finally, Methyl piperazine-1-carbodithioate can be used in the development of new diagnostic tools for the detection of various diseases. By modifying proteins and enzymes with Methyl piperazine-1-carbodithioate, it may be possible to develop new diagnostic tools that are more sensitive and specific than current methods.
Conclusion:
In conclusion, Methyl piperazine-1-carbodithioate is a carbodithioate derivative that has a unique mechanism of action and has been extensively used in scientific research. It has potential applications in various fields such as drug development, material science, and diagnostics. While there are limitations to its use, the advantages of using Methyl piperazine-1-carbodithioate make it a useful reagent for research. Further research is needed to fully understand the potential applications of Methyl piperazine-1-carbodithioate and to develop new methods for its use in scientific research.
Synthesemethoden
Methyl piperazine-1-carbodithioate can be synthesized by the reaction of piperazine with carbon disulfide and methyl iodide. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified using various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl piperazine-1-carbodithioate has been used extensively in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of thioesters, thioamides, and thioesters of amino acids. Additionally, Methyl piperazine-1-carbodithioate has been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and quinolines.
Eigenschaften
CAS-Nummer |
111277-66-8 |
---|---|
Produktname |
Methyl piperazine-1-carbodithioate |
Molekularformel |
C6H12N2S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
methyl piperazine-1-carbodithioate |
InChI |
InChI=1S/C6H12N2S2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 |
InChI-Schlüssel |
WLBLAFYULDEUAB-UHFFFAOYSA-N |
SMILES |
CSC(=S)N1CCNCC1 |
Kanonische SMILES |
CSC(=S)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.